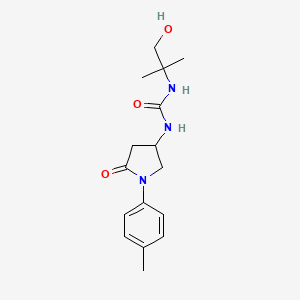

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)21)17-15(22)18-16(2,3)10-20/h4-7,12,20H,8-10H2,1-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZMUGODKRHZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, with the molecular formula C16H23N3O3, is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a urea moiety and a pyrrolidinone core, which contribute to its biological activity. The presence of multiple functional groups, including a hydroxyl group, enhances its solubility and reactivity, potentially allowing for hydrogen bonding interactions that influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods that modify its structure to enhance biological activity. The synthetic routes often involve the reaction of urea derivatives with pyrrolidinone precursors under controlled conditions to yield the target compound.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of cell wall synthesis : Similar compounds disrupt bacterial cell wall formation.

- Interference with protein synthesis : The urea and carbonyl functionalities may interact with bacterial ribosomes.

These mechanisms highlight the potential for developing this compound as an antibacterial agent .

Case Studies

A review of related compounds provides insight into the biological efficacy of structurally similar molecules. For example:

- Compound A : Exhibited strong antibacterial activity against Staphylococcus aureus with an IC50 of 5 µg/mL.

- Compound B : Showed effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of 10 µg/mL.

These findings suggest that 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could have comparable or enhanced activity pending further investigation .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Future Directions

Further research is warranted to elucidate the specific biological mechanisms and therapeutic potential of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. Suggested areas for exploration include:

- In vivo efficacy studies : To assess the pharmacokinetics and therapeutic index.

- Mechanistic studies : To clarify its interaction pathways within microbial systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, functional groups, synthesis, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- The p-tolyl group, shared with compound 7c , likely increases lipophilicity, improving membrane permeability compared to non-aromatic analogs.

- Unlike the nitro and cyano groups in , the target’s hydroxy-2-methylpropan-2-yl moiety may reduce electrophilicity, favoring metabolic stability.

Key Observations :

- Compound achieved a high yield (79%), suggesting efficient multicomponent reactions for complex heterocycles. The target compound’s synthesis may require optimization if urea coupling proves less efficient.

- Green procedures in highlight trends toward sustainable synthesis, which could be applied to the target compound’s production.

Key Observations :

- The antimicrobial activity of suggests pyrrolidinone derivatives are viable leads for drug discovery. The target’s urea group could modulate similar pathways with improved selectivity.

- Fluorinated groups in 7c may enhance binding affinity, a strategy applicable to the target compound for optimizing pharmacokinetics.

Research Findings and Implications

- Synthetic Challenges : Urea formation often requires stringent conditions (e.g., phosgene derivatives), whereas lactam synthesis (e.g., ) is more straightforward.

- Biological Potential: While direct data are lacking, the p-tolyl group’s lipophilicity and the urea’s polarity balance may enhance blood-brain barrier penetration or oral bioavailability.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of this urea-pyrrolidinone derivative?

- Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Temperature: Elevated temperatures (60–100°C) accelerate urea bond formation but may increase side reactions. Evidence suggests 80°C as optimal for balancing yield and purity .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in coupling steps .

- Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) are critical for deprotonation during urea formation .

- Monitoring: Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Answer: A multi-technique approach is required:

- NMR: ¹H/¹³C NMR confirms urea NH protons (δ 6.5–7.2 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- HRMS: High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350–360) with <2 ppm error .

- IR: Urea C=O stretches (1640–1680 cm⁻¹) and pyrrolidinone carbonyl (1720–1750 cm⁻¹) distinguish functional groups .

- HPLC-PDA: Purity >95% is achievable with reverse-phase chromatography (retention time: 8–12 min) .

Q. How can researchers assess the compound’s initial biological activity in vitro?

- Answer: Prioritize target-specific assays:

- Enzyme inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ values <10 µM indicate potency) .

- Cellular assays: Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays. EC₅₀ values <50 µM warrant further study .

- Computational docking: Use AutoDock Vina to predict binding modes to ATP-binding pockets (binding energy ≤ -8 kcal/mol correlates with activity) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

- Answer: Address discrepancies via:

- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Free-energy perturbation (FEP): Quantify ΔΔG for analogs with divergent activities (e.g., para-methyl vs. methoxy substituents) .

- Meta-analysis: Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify confounding variables (e.g., assay pH, cell line variability) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Answer: Mitigate degradation through:

- pH optimization: Buffered solutions (pH 7.4) reduce urea hydrolysis compared to acidic/basic media .

- Lyophilization: Store as a lyophilized powder at -20°C to prevent aqueous degradation (>90% recovery after 6 months) .

- Prodrug design: Mask the hydroxymethyl group with acetyl esters to enhance plasma stability .

Q. How can SAR studies guide the design of analogs with enhanced selectivity?

- Answer: Systematically modify:

- Pyrrolidinone substituents: Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to improve kinase selectivity .

- Urea linker: Introduce methyl groups on the hydroxypropan-2-yl moiety to reduce off-target binding .

- QSAR modeling: Use CoMFA or CoMSIA to correlate substituent bulk/hydrophobicity with IC₅₀ values .

Q. What experimental designs are optimal for probing multi-target interactions?

- Answer: Employ polypharmacology-focused approaches:

- Kinome-wide profiling: Use KINOMEscan® to screen >400 kinases at 1 µM .

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) for high-affinity targets (KD <100 nM) .

- Chemical proteomics: Label the compound with a biotin tag for pull-down assays followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.